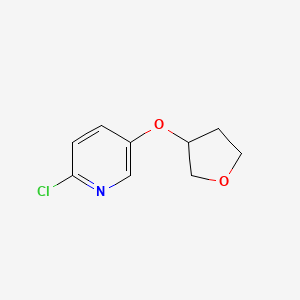
2-Chloro-5-(tetrahydrofuran-3-yloxy)pyridine
描述
2-Chloro-5-(tetrahydrofuran-3-yloxy)pyridine is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, can bind with high affinity to multiple receptors . This suggests that 2-Chloro-5-(tetrahydrofuran-3-yloxy)pyridine may also interact with various biological targets, potentially leading to diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
It is known that many bioactive compounds can affect various biochemical pathways, leading to downstream effects
Result of Action
It is known that many bioactive compounds can have diverse effects at the molecular and cellular levels
生物活性
2-Chloro-5-(tetrahydrofuran-3-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
- Chemical Name : this compound
- CAS Number : 1204483-97-5
- Molecular Formula : CHClNO
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in pathways related to cell proliferation and inflammation.
- Receptor Modulation : It has been shown to interact with receptors that play roles in immune response and cancer progression.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties by targeting tyrosine kinase pathways, which are often overactive in various cancers.
Table 1: Summary of Anticancer Activity Studies
Anti-inflammatory Effects
In addition to its anticancer potential, the compound has shown promise in reducing inflammation through the inhibition of COX enzymes.
Table 2: Anti-inflammatory Activity
Case Studies
-
Case Study on Breast Cancer :
A study demonstrated that this compound effectively inhibited the proliferation of MCF-7 breast cancer cells by targeting the ERK signaling pathway, leading to apoptosis in vitro. -
Case Study on Inflammation :
Another investigation focused on the anti-inflammatory properties of the compound using a rat model. The results indicated a marked decrease in paw swelling when treated with the compound compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine ring or altering the tetrahydrofuran moiety can enhance potency and selectivity for specific targets.
Key SAR Findings
- Substituents at the 5-position significantly influence binding affinity to target enzymes.
- The presence of electron-withdrawing groups like chlorine enhances anticancer activity.
科学研究应用
1.1. Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including those containing tetrahydrofuran, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
1.2. Anti-inflammatory Effects
Compounds derived from 2-chloro-5-(tetrahydrofuran-3-yloxy)pyridine have been investigated for their anti-inflammatory activities. For example, certain derivatives have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications on the tetrahydrofuran moiety can enhance potency against COX enzymes .
1.3. Anticancer Properties
Recent investigations into pyridine derivatives reveal their potential as anticancer agents. Some studies report that specific derivatives can induce apoptosis in cancer cells, particularly in solid tumors, by targeting key signaling pathways involved in cell proliferation .
2.1. Insecticides and Herbicides
This compound serves as an intermediate in the synthesis of insecticides and herbicides. Its derivatives have shown efficacy against various pests and weeds, providing a basis for developing new agrochemical products .
2.2. Plant Growth Regulators
Certain formulations derived from this compound are being explored as plant growth regulators, influencing plant development and yield positively.
Case Studies
属性
IUPAC Name |
2-chloro-5-(oxolan-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-9-2-1-7(5-11-9)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNPHMBPRYLXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















